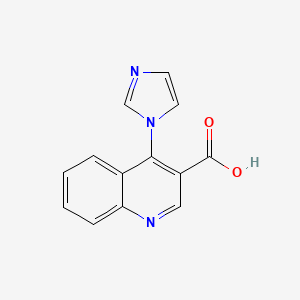

Acide 4-(1H-imidazol-1-yl)quinoléine-3-carboxylique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(1H-Imidazol-1-YL)quinoline-3-carboxylic acid is a heterocyclic compound that combines the structural features of imidazole and quinoline Imidazole is a five-membered ring containing two nitrogen atoms, while quinoline is a fused ring system consisting of a benzene ring and a pyridine ring

Applications De Recherche Scientifique

4-(1H-Imidazol-1-YL)quinoline-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mécanisme D'action

Target of Action

The compound “4-(1H-Imidazol-1-YL)quinoline-3-carboxylic acid” is a derivative of imidazole and quinoline . Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Quinoline derivatives also have significant roles in natural and synthetic chemistry and their biologically and pharmacological activities . .

Mode of Action

Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties . Similarly, quinoline derivatives display different tautomeric forms, which could contribute to their interaction with biological targets .

Biochemical Pathways

Given the broad range of biological activities exhibited by imidazole and quinoline derivatives , it can be inferred that this compound may affect multiple biochemical pathways.

Result of Action

Imidazole derivatives are known to exhibit a broad range of biological activities , suggesting that this compound may have diverse molecular and cellular effects.

Analyse Biochimique

Biochemical Properties

4-(1H-Imidazol-1-YL)quinoline-3-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The imidazole ring, known for its amphoteric nature, can participate in both acidic and basic reactions, making it a versatile component in biochemical processes . This compound can interact with enzymes such as histidine kinases and cytochrome P450 enzymes, influencing their activity through binding interactions. The quinoline moiety can intercalate with DNA, affecting processes such as replication and transcription .

Cellular Effects

4-(1H-Imidazol-1-YL)quinoline-3-carboxylic acid exerts various effects on different cell types and cellular processes. It can influence cell signaling pathways by modulating the activity of kinases and phosphatases. This compound has been shown to affect gene expression by interacting with transcription factors and altering the transcriptional activity of specific genes . Additionally, it can impact cellular metabolism by inhibiting or activating metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of 4-(1H-Imidazol-1-YL)quinoline-3-carboxylic acid involves several key interactions at the molecular level. The imidazole ring can form hydrogen bonds with amino acid residues in enzyme active sites, leading to enzyme inhibition or activation . The quinoline moiety can bind to nucleic acids, causing conformational changes that affect DNA and RNA function . These interactions can result in changes in gene expression and enzyme activity, ultimately influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(1H-Imidazol-1-YL)quinoline-3-carboxylic acid can change over time due to its stability and degradation properties. This compound is relatively stable under physiological conditions, but it can undergo hydrolysis and oxidation over extended periods . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of 4-(1H-Imidazol-1-YL)quinoline-3-carboxylic acid vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as anti-inflammatory and antitumor activities . At high doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without adverse effects.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-Imidazol-1-YL)quinoline-3-carboxylic acid typically involves the formation of the imidazole ring followed by its attachment to the quinoline moiety. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process often includes steps such as nitration, reduction, and cyclization, followed by purification techniques like recrystallization or chromatography to obtain the final product in high purity.

Analyse Des Réactions Chimiques

Types of Reactions: 4-(1H-Imidazol-1-YL)quinoline-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form N-oxides.

Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

Substitution: Electrophilic substitution reactions can occur on the quinoline ring, particularly at the 2- and 4-positions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for bromination.

Major Products:

Oxidation: N-oxide derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Halogenated quinoline derivatives.

Comparaison Avec Des Composés Similaires

Imidazole Derivatives: Compounds like metronidazole and tinidazole share the imidazole ring and exhibit antimicrobial properties.

Quinoline Derivatives: Compounds such as chloroquine and quinine are well-known for their antimalarial activity.

Uniqueness: 4-(1H-Imidazol-1-YL)quinoline-3-carboxylic acid is unique due to its combined imidazole and quinoline structure, which imparts a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Activité Biologique

4-(1H-Imidazol-1-YL)quinoline-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, biochemical interactions, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the presence of both imidazole and quinoline moieties, which contribute to its biological activity. The imidazole ring is known for its amphoteric nature, allowing it to participate in various biochemical reactions. The quinoline component enhances the compound's ability to interact with biological targets.

The biological activity of 4-(1H-Imidazol-1-YL)quinoline-3-carboxylic acid can be attributed to several mechanisms:

- Enzyme Interaction : The compound can form hydrogen bonds with amino acid residues in enzyme active sites, leading to either inhibition or activation of enzymatic activity.

- Cell Signaling Modulation : It influences cell signaling pathways by modulating the activity of kinases and phosphatases, which are crucial for various cellular processes.

- Gene Expression Regulation : The compound has been shown to interact with transcription factors, altering the transcriptional activity of specific genes.

Antimicrobial Activity

Research indicates that 4-(1H-Imidazol-1-YL)quinoline-3-carboxylic acid exhibits antimicrobial properties against a range of bacteria and fungi. Its effectiveness is particularly noted against:

- Staphylococcus aureus (including MRSA)

- Mycobacterium tuberculosis

The minimum inhibitory concentration (MIC) values demonstrate significant potency, making it a candidate for further development as an antimicrobial agent.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.98 |

| Mycobacterium tuberculosis | 0.5 |

Antiviral Activity

The compound has been evaluated for its potential as an HIV-1 integrase inhibitor. In vitro studies have shown that it can inhibit the strand transfer step of the HIV integration process, suggesting its utility in antiviral therapy .

Anticancer Activity

Preliminary studies indicate that 4-(1H-Imidazol-1-YL)quinoline-3-carboxylic acid may possess anticancer properties. It has been tested against various cancer cell lines, showing significant antiproliferative effects. For example:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| A549 (lung cancer) | 12.5 |

| HeLa (cervical cancer) | 15.0 |

Case Studies

Several studies highlight the biological effects of 4-(1H-Imidazol-1-YL)quinoline-3-carboxylic acid:

- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound significantly inhibited the growth of MRSA strains, with some derivatives achieving over 80% inhibition at low concentrations .

- HIV Integrase Inhibition : In a comparative study, 4-(1H-Imidazol-1-YL)quinoline-3-carboxylic acid was shown to have comparable efficacy to established integrase inhibitors like elvitegravir, indicating its potential as a lead compound for drug development against HIV .

- Cytotoxicity in Cancer Cells : Research involving various cancer cell lines revealed that the compound selectively inhibited rapidly dividing cells while sparing normal fibroblasts, suggesting a targeted anticancer mechanism .

Propriétés

IUPAC Name |

4-imidazol-1-ylquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O2/c17-13(18)10-7-15-11-4-2-1-3-9(11)12(10)16-6-5-14-8-16/h1-8H,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNDKBZDLKSQPAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C=N2)C(=O)O)N3C=CN=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.